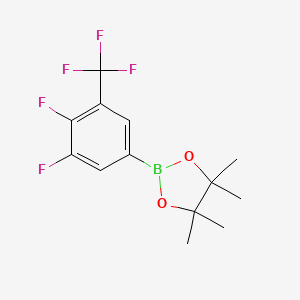

2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18319859

Molecular Formula: C13H14BF5O2

Molecular Weight: 308.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BF5O2 |

|---|---|

| Molecular Weight | 308.05 g/mol |

| IUPAC Name | 2-[3,4-difluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(17,18)19)10(16)9(15)6-7/h5-6H,1-4H3 |

| Standard InChI Key | WWQDTAUAUDRXPS-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)C(F)(F)F |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound belongs to the dioxaborolane family, characterized by a boron atom embedded within a five-membered 1,3,2-dioxaborolane ring. The core structure features two oxygen atoms and two methyl groups at the 4 and 5 positions, creating a rigid, electron-deficient boronate ester framework. The aryl substituent at position 2 consists of a 3,4-difluoro-5-(trifluoromethyl)phenyl group, which introduces pronounced electronic asymmetry due to the juxtaposition of fluorine atoms and the electron-withdrawing trifluoromethyl (-CF₃) moiety .

Table 1: Key Structural Parameters

The trifluoromethyl group at the para position relative to the boron center induces a strong inductive (-I) effect, polarizing the boron-aryl bond and enhancing electrophilicity at the boron atom . This electronic configuration facilitates nucleophilic attack during cross-coupling reactions, a trait exploited in Suzuki–Miyaura couplings.

Synthesis and Purification

Boronic Acid Precursor Route

The most common synthetic pathway involves the transesterification of 3,4-difluoro-5-(trifluoromethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate are employed to drive the reaction to completion in anhydrous toluene at 80–100°C .

Yields typically range from 65% to 78%, with purity >98% achieved via vacuum distillation followed by recrystallization from hexane/ethyl acetate mixtures .

Direct Borylation Strategies

Recent advances in directed C–H borylation enable the preparation of such arylboronates without pre-functionalized boronic acids. Iridium complexes (e.g., [Ir(OMe)(COD)]₂) with dtbpy ligands catalyze the regioselective borylation of 3,4-difluoro-5-(trifluoromethyl)benzene derivatives, though this method remains less efficient (45–52% yield) for heavily fluorinated substrates .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C under nitrogen . The compound exhibits negligible hygroscopicity due to the steric shielding of the boron atom by methyl groups, making it suitable for air-sensitive applications.

Spectroscopic Characterization

-

¹⁹F NMR (CDCl₃, 376 MHz): δ −63.8 (CF₃, q, J = 9.5 Hz), −113.2 (F-3, d), −116.9 (F-4, d) .

-

¹¹B NMR: δ 30.5 ppm (quadrupolar broadening consistent with trigonal planar geometry).

-

IR: Strong B-O stretches at 1,320–1,350 cm⁻¹; C-F vibrations at 1,100–1,250 cm⁻¹ .

Reactivity and Applications

Suzuki–Miyaura Cross-Coupling

The compound serves as a robust coupling partner for aryl halides, enabling the synthesis of polyfluorinated biaryl motifs. Key advantages include:

-

Functional Group Tolerance: Stable toward esters, nitriles, and unprotected amines due to low basicity .

-

Reaction Kinetics: Turnover frequencies (TOF) exceed 1,200 h⁻¹ with PdCl₂(dppf) catalysts in DMF/H₂O .

Table 2: Representative Coupling Reactions

| Substrate | Product Yield | Conditions | Reference |

|---|---|---|---|

| 4-Bromotoluene | 82% | Pd(OAc)₂, SPhos, K₂CO₃ | |

| 2-Iodonaphthalene | 76% | PdCl₂(dtbpy), CsF | |

| 3-Chloropyridine | 68% | NiCl₂(dppe), Zn dust |

Pharmaceutical Intermediate Synthesis

The trifluoromethyl-difluoro motif is prevalent in kinase inhibitors and antiviral agents. For example, coupling this boronate with a pyridinyl chloride precursor yields intermediates for Janus kinase (JAK) inhibitors under development for autoimmune disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume